molecular formula C18H18N2O B5861151 1-[(4-Propan-2-ylphenyl)methyl]benzimidazole-2-carbaldehyde CAS No. 537010-31-4

1-[(4-Propan-2-ylphenyl)methyl]benzimidazole-2-carbaldehyde

Cat. No.: B5861151
CAS No.: 537010-31-4
M. Wt: 278.3 g/mol
InChI Key: ZISGWMWNZSLZQB-UHFFFAOYSA-N
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Description

1-[(4-Propan-2-ylphenyl)methyl]benzimidazole-2-carbaldehyde is a compound belonging to the benzimidazole family, which is known for its diverse range of biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound makes it a valuable compound for scientific research and industrial applications.

Preparation Methods

The synthesis of 1-[(4-Propan-2-ylphenyl)methyl]benzimidazole-2-carbaldehyde typically involves the reaction of 4-isopropylbenzylamine with o-phenylenediamine in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the benzimidazole ring. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-[(4-Propan-2-ylphenyl)methyl]benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

    Condensation: The compound can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones

Scientific Research Applications

1-[(4-Propan-2-ylphenyl)methyl]benzimidazole-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.

    Medicine: Research has shown that benzimidazole derivatives possess anticancer, anti-inflammatory, and antiviral activities. This compound is being investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other materials due to its stable chemical structure and reactivity

Mechanism of Action

The mechanism of action of 1-[(4-Propan-2-ylphenyl)methyl]benzimidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes by binding to their active sites, thereby disrupting essential biochemical processes. For example, it may inhibit the synthesis of nucleic acids or proteins in microorganisms, leading to their death. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .

Comparison with Similar Compounds

1-[(4-Propan-2-ylphenyl)methyl]benzimidazole-2-carbaldehyde can be compared with other benzimidazole derivatives, such as:

    1H-Benzimidazole-2-carbaldehyde: Lacks the 4-propan-2-ylphenyl group, resulting in different chemical and biological properties.

    2-(4-Chlorophenyl)benzimidazole: Contains a chlorophenyl group instead of a propan-2-ylphenyl group, which can affect its reactivity and applications.

    2-(4-Methoxyphenyl)benzimidazole: The presence of a methoxy group can enhance its solubility and alter its biological activity.

Properties

IUPAC Name

1-[(4-propan-2-ylphenyl)methyl]benzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-13(2)15-9-7-14(8-10-15)11-20-17-6-4-3-5-16(17)19-18(20)12-21/h3-10,12-13H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISGWMWNZSLZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101157986
Record name 1-[[4-(1-Methylethyl)phenyl]methyl]-1H-benzimidazole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101157986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537010-31-4
Record name 1-[[4-(1-Methylethyl)phenyl]methyl]-1H-benzimidazole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537010-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[4-(1-Methylethyl)phenyl]methyl]-1H-benzimidazole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101157986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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